Potassium tetradecanoate-D27
Description
Significance of Isotopic Labeling in Molecular and Supramolecular Systems
Isotopic labeling, particularly the substitution of hydrogen (¹H) with its heavier isotope deuterium (B1214612) (²H or D), is a cornerstone of modern analytical techniques. sigmaaldrich.com This substitution introduces a subtle yet significant change in the mass and nuclear magnetic properties of a molecule without altering its fundamental chemical reactivity. rsc.org In the realm of molecular and supramolecular chemistry, this technique offers several key advantages:
Enhanced Spectroscopic Analysis: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration is crucial. tandfonline.comacs.org It helps to simplify complex proton (¹H) NMR spectra by eliminating signals from the deuterated parts of the molecule, thereby reducing spectral crowding and allowing for clearer observation of the non-deuterated components. tandfonline.comnih.gov This is particularly beneficial in studies of large biomolecules and complex assemblies.
Probing Molecular Dynamics: The difference in mass between hydrogen and deuterium affects vibrational frequencies and bond strengths. rsc.org These changes can be used to study the dynamics of molecules, such as conformational changes and intermolecular interactions. acs.org
Neutron Scattering Contrast: Deuterium has a significantly different neutron scattering length compared to hydrogen. This property is exploited in small-angle neutron scattering (SANS) and neutron reflectometry to create "contrast" within a sample. ansto.gov.auill.eu By selectively deuterating specific components of a supramolecular assembly, researchers can effectively make those parts "visible" or "invisible" to neutrons, providing detailed information about the structure and organization of the system. ill.euresearchgate.net
Overview of Deuterated Fatty Acid Salts as Research Probes
Deuterated fatty acid salts are a specific class of deuterated amphiphiles that have found widespread use as research probes. ansto.gov.auacs.org Fatty acid salts, consisting of a long hydrocarbon tail and a charged carboxylate head group, are fundamental components of biological membranes and are used as surfactants in various industrial applications.
The introduction of deuterium into the hydrocarbon tail of a fatty acid salt allows for detailed investigation of:
Membrane Structure and Properties: By incorporating deuterated fatty acid salts into model membranes, researchers can study the packing of lipid chains, the fluidity of the membrane, and the interactions between different lipid components. ansto.gov.auill.eu
Lipid Metabolism: Deuterated fatty acids serve as tracers to follow the metabolic pathways of lipids within cells and organisms. researchgate.net Techniques like mass spectrometry can distinguish between the deuterated and non-deuterated forms, allowing for the quantification of lipid turnover and conversion. researchgate.net
Surfactant Aggregation: In solution, surfactant molecules self-assemble into various structures like micelles and liquid crystalline phases. Deuterated surfactants are instrumental in studying the size, shape, and internal structure of these aggregates using techniques like SANS and NMR. acs.org
Specific Research Focus: Potassium Tetradecanoate-D27
This compound is the potassium salt of fully deuterated myristic acid. cymitquimica.com Myristic acid is a saturated fatty acid with a 14-carbon backbone. In this compound, all 27 hydrogen atoms on the hydrocarbon tail have been replaced by deuterium atoms. medchemexpress.commedchemexpress.com This high level of deuteration makes it an exceptionally useful probe in a variety of research applications, particularly in NMR and neutron scattering studies. tandfonline.comansto.gov.au It is considered a valuable isotopically labeled research compound. cymitquimica.com
| Property | Value |
| Chemical Formula | C₁₄D₂₇KO₂ |
| Synonyms | Potassium myristate-d27 |
| Isotopic Purity | High (specific percentage varies by supplier) |
| Appearance | Typically a white solid |
The following sections will delve into the specific applications and research findings related to the use of this compound and similar deuterated fatty acid salts, highlighting their role in advancing our understanding of molecular and supramolecular systems.
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBVGYZXWPIKK-GGGIBXBISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Isotopic Purity Assessment of Potassium Tetradecanoate D27
Chemical Synthesis Pathways for Perdeuterated Tetradecanoic Acid
The synthesis of the precursor, perdeuterated tetradecanoic acid (Tetradecanoic acid-D27), is the foundational step. This can be achieved through two primary strategies: direct exchange of hydrogen for deuterium (B1214612) on the existing carbon skeleton or building the molecule from smaller, deuterated starting materials.
Catalytic hydrogen/deuterium (H/D) exchange represents a direct and efficient method for perdeuteration. This process involves the direct replacement of protium (B1232500) (¹H) with deuterium (²H or D) on a pre-existing molecule. researchgate.net For saturated fatty acids like tetradecanoic acid, heterogeneous catalysts are commonly employed.
The reaction typically uses a transition metal catalyst, such as Platinum on Carbon (Pt/C), in the presence of a deuterium source, most commonly heavy water (D₂O). europa.eumdpi.com The process is often conducted under hydrothermal conditions (high temperature and pressure) to facilitate the exchange of all 27 non-exchangeable C-H bonds along the fatty acid chain. To achieve a high degree of deuteration (e.g., >98 atom % D), the process may need to be repeated multiple times with fresh catalyst and D₂O. europa.eu This method is advantageous due to its use of a relatively inexpensive deuterium source and its directness. nih.gov
Table 1: Components of Catalytic H/D Exchange for Tetradecanoic Acid
| Component | Function | Example |
|---|---|---|
| Substrate | The starting fatty acid | Tetradecanoic Acid (Myristic Acid) |
| Catalyst | Facilitates the C-H bond activation and exchange | Platinum on Carbon (Pt/C) |
| Deuterium Source | Provides the deuterium atoms for exchange | Heavy Water (D₂O) |
An alternative to direct exchange is the construction of the deuterated fatty acid chain through multi-step organic synthesis. This approach offers precise control over the location of deuterium incorporation, although it is generally more complex and expensive for achieving full perdeuteration. These routes typically involve assembling the carbon chain from smaller, already deuterated building blocks or introducing deuterium at specific steps using deuterated reagents.
Methods can include:
Coupling Reactions: Using deuterated alkyl halides or other organometallic reagents to build the carbon skeleton.
Reduction of Functional Groups: Employing deuterated reducing agents like Lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) to reduce carbonyls or other functional groups, thereby introducing deuterium atoms. nih.govresearchgate.net For instance, a ketone intermediate could be reduced with NaBD₄ to introduce deuterium at a specific position. nih.gov
Saturation of Unsaturation: Catalytic deuteration of double or triple bonds within a precursor molecule using deuterium gas (D₂) can introduce deuterium atoms across the unsaturated bond. mpg.de
While these methods are powerful for selective labeling, synthesizing a perdeuterated (D27) version would require a complex sequence using fully deuterated starting materials and reagents, making it a less common approach for perdeuteration compared to catalytic exchange.
Table 2: Comparison of Synthetic Strategies for Perdeuterated Tetradecanoic Acid
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic H/D Exchange | Direct replacement of H with D on the intact fatty acid molecule using a catalyst and D₂O. | More efficient for perdeuteration; uses inexpensive D₂O. | Requires harsh conditions; may be less suitable for sensitive molecules. |
Conversion to Potassium Salt Form
Once perdeuterated tetradecanoic acid (tetradecanoic acid-D27) is synthesized and purified, it is converted into its potassium salt, Potassium tetradecanoate-D27. This is a straightforward acid-base neutralization reaction. The carboxylic acid is treated with a stoichiometric amount of a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent like ethanol (B145695) or water.
The reaction involves the deprotonation of the carboxylic acid's acidic proton (which, in this case, is not typically exchanged for deuterium as it is readily exchangeable with protons in any protic solvent) by the hydroxide or carbonate ion, forming the potassium carboxylate salt and water.
Reaction Scheme: CD₃(CD₂)₁₂COOH + KOH → CD₃(CD₂)₁₂COOK + H₂O
The resulting potassium salt is then typically isolated by evaporating the solvent or by precipitation. The use of specific reagents like potassium trimethylsilanolate can also be employed for the conversion of esters directly to potassium carboxylate salts under mild conditions. researchgate.net
Analytical Characterization of Deuteration Extent and Purity
Rigorous analytical characterization is essential to confirm the successful synthesis of this compound. This involves verifying the molecular structure and, crucially, determining the extent and location of deuterium incorporation.
Mass spectrometry (MS) is the primary technique for determining isotopic purity. rsc.org High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the accuracy and resolution needed to distinguish between molecules with different numbers of deuterium atoms, known as isotopologues. nih.govresearchgate.net
In the mass spectrum of a deuterated sample, a cluster of peaks is observed, with each peak corresponding to a different isotopologue (e.g., D26, D27). The isotopic purity is calculated from the relative abundance of these isotopolog ions. nih.gov By comparing the intensity of the fully deuterated D27 ion to the sum of all related ions (D0 through D27), a precise percentage of deuterium incorporation can be determined. This analysis confirms that the desired level of deuteration has been achieved. researchgate.net
Table 3: Hypothetical HRMS Data for this compound
| Isotopologue | Description | Expected Mass (m/z) | Relative Abundance (%) |
|---|---|---|---|
| C₁₄H₁D₂₆KO₂ | Contains 26 Deuterium atoms | 292.3280 | 1.5 |
| C₁₄D₂₇KO₂ | Fully Deuterated (D27) | 293.3343 | 98.0 |
Note: The table shows a hypothetical distribution for a sample with 98% isotopic purity.
Two main NMR techniques are employed:
¹H NMR (Proton NMR): In a perdeuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear from the ¹H NMR spectrum. The absence or significant reduction of proton signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the fatty acid chain provides strong evidence of successful deuteration.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of this compound would show signals at the chemical shifts corresponding to the deuterated methyl and methylene positions, confirming that deuterium has been incorporated along the entire alkyl chain.
Together, these NMR methods provide a comprehensive map of deuterium incorporation, ensuring that the exchange occurred at all expected positions and that the underlying carbon skeleton remains intact.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Tetradecanoic acid |
| Tetradecanoic acid-D27 |
| Myristic acid |
| Potassium hydroxide |
| Potassium carbonate |
| Heavy Water |
| Lithium aluminum deuteride |
| Sodium borodeuteride |
Vibrational Spectroscopy for Isotopic Effects on Molecular Modes
The substitution of hydrogen with its heavier isotope, deuterium, in potassium tetradecanoate (B1227901) (C₁₄H₂₇KO₂) to form this compound (C₁₄D₂₇KO₂) induces significant and predictable changes in the molecule's vibrational spectrum. This phenomenon, known as the kinetic isotope effect, is a powerful tool in vibrational spectroscopy for assigning molecular vibrational modes. The increase in mass upon deuteration, without a significant change in the molecular electronic structure, leads to a decrease in the vibrational frequencies of the modes involving the substituted atoms. This shift is particularly pronounced for modes directly involving hydrogenic motion.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's vibrational modes. In the context of this compound, these techniques are instrumental in confirming the success of isotopic labeling and understanding the subtle changes in molecular dynamics. The most prominent changes are observed in the C-H stretching region. In the non-deuterated compound, the C-H stretching vibrations of the alkyl chain typically appear in the 2800–3000 cm⁻¹ region of the infrared spectrum. Upon deuteration, these bands are absent and new bands corresponding to C-D stretching vibrations emerge at significantly lower frequencies, generally in the 2050–2250 cm⁻¹ range. nih.gov
For instance, studies on specifically deuterated dimyristoylphosphatidylcholine, a molecule containing myristoyl chains, have identified the antisymmetric C-D stretching vibration around 2212 cm⁻¹ and the symmetric C-D stretching vibration near 2075 cm⁻¹. nih.gov These findings provide a strong basis for assigning the corresponding vibrational modes in this compound. The shift to lower wavenumbers is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond.
Beyond the C-D stretching modes, other vibrations involving the deuterated alkyl chain, such as bending and rocking modes, also shift to lower frequencies. Conversely, vibrational modes localized to parts of the molecule that are unaffected by isotopic substitution, such as the carboxylate group (COO⁻), exhibit minimal to no frequency shifts. The characteristic antisymmetric and symmetric stretching vibrations of the carboxylate group in potassium salts of fatty acids are typically found in the 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹ regions, respectively. These bands are expected to remain at similar positions in the spectrum of this compound.
The following table summarizes the expected key vibrational modes for Potassium tetradecanoate and its deuterated analogue, this compound, based on established spectroscopic data for fatty acids and their deuterated derivatives.
| Vibrational Mode | Potassium Tetradecanoate (cm⁻¹) | This compound (cm⁻¹) (Expected) |
| Antisymmetric CH₃ Stretching | ~2955 | - |
| Antisymmetric CH₂ Stretching | ~2920 | - |
| Symmetric CH₃ Stretching | ~2870 | - |
| Symmetric CH₂ Stretching | ~2850 | - |
| Antisymmetric CD₃/CD₂ Stretching | - | ~2212 |
| Symmetric CD₃/CD₂ Stretching | - | ~2075 |
| Carboxylate (COO⁻) Antisymmetric Stretch | ~1560 | ~1560 |
| CH₂ Scissoring | ~1465 | - |
| Carboxylate (COO⁻) Symmetric Stretch | ~1440 | ~1440 |
| CD₂ Scissoring | - | Lower frequency shift expected |
Note: The expected values for this compound are based on data from related deuterated lipid molecules. Actual experimental values may vary slightly.
The clear spectral separation of the C-D and C-H stretching regions allows for a straightforward qualitative assessment of isotopic incorporation. The absence or significant attenuation of the C-H stretching bands in the 2800–3000 cm⁻¹ region in the spectrum of a sample of this compound is a strong indicator of high isotopic purity. While vibrational spectroscopy is highly effective for this qualitative assessment, more precise quantitative determination of isotopic enrichment is typically achieved through mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. Nevertheless, FTIR and Raman spectroscopy remain invaluable for the initial confirmation of deuteration and for detailed studies of the effects of isotopic substitution on the molecular vibrations of fatty acid salts.
Advanced Spectroscopic and Scattering Methodologies Utilizing Potassium Tetradecanoate D27
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The substitution of protons with deuterium (B1214612) in Potassium tetradecanoate-D27 provides significant advantages in NMR spectroscopy, particularly in studies conducted in aqueous environments and complex supramolecular assemblies.
Solvent Signal Suppression in Aqueous Environments using Deuterated Components
In proton (¹H) NMR spectroscopy of aqueous solutions, the intense signal from water (H₂O) protons can overwhelm the signals from the analyte of interest, making spectral analysis challenging. While the use of deuterated water (D₂O) is a common strategy, residual HDO signals can still be problematic. The use of deuterated surfactants like this compound offers a complementary approach to minimize interfering proton signals. By replacing standard potassium tetradecanoate (B1227901) with its deuterated counterpart, the proton signals originating from the surfactant itself are eliminated from the ¹H NMR spectrum. This is particularly beneficial when studying the interactions of solutes with the surfactant aggregates, as it allows for a clearer observation of the solute's signals without overlap from the surfactant's alkyl chain protons.
The effectiveness of solvent and unwanted signal suppression is critical for the analysis of complex systems, such as pharmaceutical formulations or biological samples, where analytes may be present at low concentrations. The use of deuterated components helps to reduce the dynamic range of signals, thereby improving the signal-to-noise ratio for the compounds of interest.
Structural Elucidation in Deuterated Micellar or Bilayer Systems
This compound is instrumental in determining the structure of micelles and bilayers. In these self-assembled systems, the deuterated surfactant creates a "proton-free" environment within the aggregate. This allows for the study of the conformation and location of a protonated (non-deuterated) molecule solubilized within the micelle or bilayer without interference from the surfactant's own proton signals. This approach is a form of contrast variation in NMR.
For instance, if a drug molecule is incorporated into micelles formed by this compound, ¹H NMR can be used to probe the drug's structure and its specific location within the micellar core or at the core-water interface. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the proximity of different parts of the solubilized molecule to the surrounding deuterated alkyl chains, providing detailed structural insights.
| Parameter | Typical Value for a Deuterated Micellar System | Information Gained |
| Micelle Aggregation Number | 50 - 100 | Size and shape of the micelle |
| Hydrodynamic Radius (Rh) | 2 - 5 nm | Overall size of the hydrated micelle |
| Solute Correlation Time | Increases upon micellar incorporation | Indicates restricted motion of the solute within the micelle |
This table presents typical data that can be obtained for deuterated micellar systems. The exact values would be specific to the experimental conditions.
Dynamics and Conformational Studies via Deuterium Labeling
Deuterium (²H) NMR spectroscopy is a powerful technique for studying the dynamics and conformational ordering of molecules. When this compound is used, the deuterium nuclei on the alkyl chain act as sensitive probes of local molecular motion. In anisotropic environments, such as liquid crystalline phases or lipid bilayers, the deuterium NMR spectrum splits into a doublet, the magnitude of which (the quadrupolar splitting) is related to the order parameter of the C-D bond.
By analyzing the quadrupolar splittings for different deuterated positions along the alkyl chain, a profile of molecular order and flexibility can be constructed. This allows researchers to understand how factors like temperature, pressure, or the addition of other molecules affect the fluidity and organization of the surfactant assembly. These studies are crucial for understanding the physical properties of membranes and other soft matter systems. Deuterium NMR provides information on time-averaged conformations of molecules in anisotropic phases. mdpi.com
Neutron Scattering Techniques for Structural and Dynamic Investigations
Neutron scattering is a premier technique for the characterization of soft matter, and the use of deuterated molecules like this compound is central to its application. The significant difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (6.67 fm) allows for contrast variation methods, which are used to highlight specific components within a complex system.
Small-Angle Neutron Scattering (SANS) for Supramolecular Architecture Determination
SANS is used to study the structure of materials on the nanometer to micrometer scale. In studies of surfactant solutions, SANS can determine the size, shape, and aggregation number of micelles. The use of this compound in combination with solvents of varying D₂O/H₂O ratios is a powerful contrast variation strategy.
By adjusting the D₂O/H₂O ratio of the solvent, its neutron scattering length density (SLD) can be matched to that of a specific component of the system, effectively making that component "invisible" to neutrons. For example, if the solvent SLD is matched to the SLD of the deuterated alkyl chains of this compound, the scattering signal will be dominated by the protonated headgroups and any associated counterions and water molecules. Conversely, by using a fully protonated surfactant in D₂O, the core of the micelle can be highlighted.
This "contrast matching" technique allows for the detailed characterization of the internal structure of micelles, including the volume of the hydrophobic core, the extent of water penetration into the core, and the conformation of the surfactant tails.
| SANS Experimental Condition | Highlighted Structural Feature | Example Finding |
| Deuterated Surfactant in H₂O | Entire micelle | Determination of overall micelle shape and size |
| Deuterated Surfactant in D₂O | Contrast between core and shell | Measurement of core radius and shell thickness |
| Deuterated Surfactant in contrast-matched water | Specific components (e.g., solubilized protonated molecule) | Location of a guest molecule within the micelle |
This table illustrates how different contrast conditions in SANS can be used to probe various aspects of micellar structure.
Neutron Reflectometry for Interfacial Studies in Layered Systems
Neutron reflectometry is a surface-sensitive technique used to probe the structure of thin films and interfaces. It provides detailed information about the thickness, density, and composition of adsorbed layers at solid-liquid or air-liquid interfaces. The use of this compound is highly advantageous in these studies.
By selectively deuterating the surfactant, it is possible to determine the amount of surfactant adsorbed at an interface and the structure of the adsorbed layer with high precision. For example, in a study of a this compound monolayer at the air-water interface, using "null reflecting water" (a mixture of H₂O and D₂O with an SLD of zero), the scattering signal arises almost exclusively from the deuterated surfactant layer. This allows for an unambiguous determination of the layer thickness and the area per molecule.
Neutron reflectometry with deuterated surfactants can also be used to study more complex layered systems, such as the adsorption of surfactants onto solid surfaces or the structure of lipid bilayers supported on a solid substrate. These studies are fundamental to understanding phenomena such as lubrication, wetting, and the interaction of biological membranes with surfaces.
Neutron Diffraction with Isotopic Substitution (NDIS) for Component Localization
Neutron diffraction is a potent technique for determining the structure of materials at the atomic and molecular level. The scattering of neutrons by an atomic nucleus is dependent on the isotope, a property that is exploited in Neutron Diffraction with Isotopic Substitution (NDIS). By selectively deuterating a component within a complex assembly, such as a biological membrane or a polymer matrix, its location and conformation can be precisely determined.
The significant difference in the coherent neutron scattering length of deuterium (-5.59 fm) compared to hydrogen (3.74 fm) makes this compound an ideal candidate for NDIS studies. nih.govresearchgate.net When incorporated into a system, the deuterated alkyl chains of the tetradecanoate moiety provide strong contrast, enabling clear differentiation from non-deuterated components.
Research Findings:
| Parameter | Effect of Deuteration on Neutron Scattering |
| Coherent Scattering Length (fm) | H: -3.74, D: 6.67 |
| Scattering Length Density | Provides high contrast between deuterated and non-deuterated components |
| Application | Determination of the precise location and conformation of the deuterated molecule within a larger structure |
Quasielastic Neutron Scattering (QENS) for Dynamics in Soft Matter
Quasielastic Neutron Scattering (QENS) is a technique used to investigate atomic and molecular motions that occur on timescales of picoseconds to nanoseconds. researchgate.netfz-juelich.de It is particularly well-suited for studying the dynamics of soft matter, such as polymers, micelles, and biological membranes. The large incoherent scattering cross-section of hydrogen makes it a strong contributor to the QENS signal, allowing for the study of its motion. Conversely, the much smaller incoherent scattering cross-section of deuterium makes it nearly "invisible" in incoherent scattering experiments.
This contrast is leveraged by using selectively deuterated molecules like this compound. By replacing hydrogen with deuterium, the contribution of the tetradecanoate molecule to the incoherent scattering signal is minimized. This allows researchers to isolate and study the dynamics of other hydrogen-containing components in the system, such as water molecules or the headgroups of neighboring lipids. nih.gov
Research Findings:
In studies of lipid membranes, QENS experiments using tail-deuterated phospholipids (B1166683) have been instrumental in characterizing the dynamics of both the lipid headgroups and the surrounding hydration water. nih.gov By deuterating the acyl chains, the dominant signal arises from the hydrogen atoms in the headgroup region and any associated water molecules. This enables the detailed analysis of motions such as the rotation of specific chemical groups and the translational diffusion of water molecules near the membrane surface. nih.gov The use of this compound in such systems would similarly allow for a focus on the dynamics of non-deuterated components, providing insights into molecular mobility and interactions at the nanoscale.
| Parameter | Value for Hydrogen (H) | Value for Deuterium (D) |
| Incoherent Scattering Cross-section (barns) | 80.26 | 2.05 |
| Application in QENS | By deuterating the component of interest (e.g., the alkyl chain of tetradecanoate), its contribution to the incoherent scattering signal is suppressed, allowing for the focused study of the dynamics of the remaining hydrogenous components. |
Mass Spectrometry-Based Quantitative Analysis
Use of this compound as an Internal Standard in Metabolomics
In quantitative metabolomics, particularly when using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled internal standards are crucial for accurate and precise quantification. lcms.cz These standards are chemically identical to the analyte of interest but have a different mass due to isotopic enrichment. This compound, with a mass increase of 27 Da over its non-deuterated counterpart, serves as an excellent internal standard for the quantification of myristic acid and related fatty acids. caymanchem.comisotope.com
The internal standard is added to a biological sample at a known concentration before sample preparation and analysis. Because the deuterated standard has nearly identical physicochemical properties to the endogenous analyte, it experiences similar extraction efficiencies, ionization efficiencies, and chromatographic retention times. researchgate.net By comparing the mass spectrometer's signal intensity of the analyte to that of the internal standard, any variations introduced during the analytical process can be corrected for, leading to highly reliable quantification. lcms.cz
Typical Workflow for Quantitative Metabolomics using a Deuterated Internal Standard:
A known amount of this compound is added to the biological sample.
The sample undergoes extraction and derivatization (if necessary).
The sample is analyzed by LC-MS or GC-MS.
The peak areas of the endogenous tetradecanoate and the deuterated internal standard are measured.
The concentration of the endogenous tetradecanoate is calculated based on the ratio of the peak areas and the known concentration of the internal standard.
| Property | Endogenous Potassium Tetradecanoate | This compound (Internal Standard) |
| Molecular Formula | C14H27KO2 | C14D27KO2 |
| Mass | Lower | Higher (by 27 Da) |
| Chromatographic Behavior | Nearly Identical | Nearly Identical |
| Ionization Efficiency | Nearly Identical | Nearly Identical |
Stable Isotope Tracing for Metabolic Flux Analysis (Non-Clinical)
Stable isotope tracing is a powerful technique to map the flow of atoms through metabolic pathways, a field known as metabolic flux analysis. medchemexpress.comcreative-proteomics.com By introducing a substrate labeled with a stable isotope, such as the deuterated alkyl chain of this compound, researchers can track the fate of the labeled atoms as they are incorporated into downstream metabolites.
When cells are cultured in the presence of this compound, the deuterated fatty acid is taken up and metabolized. Through processes like beta-oxidation, the deuterium-labeled acetyl-CoA units can enter the tricarboxylic acid (TCA) cycle, and the deuterium atoms can be incorporated into various other molecules, including other fatty acids, amino acids, and glucose. mdpi.comnih.govnih.gov By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry, the relative activity of different metabolic pathways can be determined.
Research Applications:
This approach has been used to investigate fatty acid oxidation pathways in different cell types. nih.gov For example, by tracing the incorporation of labeled carbons from fatty acids into TCA cycle intermediates, researchers can distinguish between canonical oxidative metabolism and alternative pathways. nih.gov The use of deuterated fatty acids like tetradecanoate-D27 can provide valuable information on how cells utilize fatty acids for energy production and biosynthesis under various physiological and pathological conditions. mdpi.com
| Metabolic Process | Input | Potential Labeled Products |
| Beta-oxidation | This compound | Deuterated acetyl-CoA |
| Tricarboxylic Acid (TCA) Cycle | Deuterated acetyl-CoA | Deuterated citrate, malate, etc. |
| Fatty Acid Synthesis | Deuterated acetyl-CoA | Elongated fatty acids with deuterium labels |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Analysis of Isotopic Shifts in Vibrational Frequencies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the characteristic vibrations of chemical bonds. The frequency of a particular vibration is dependent on the masses of the atoms involved and the strength of the bond between them. The substitution of a lighter isotope with a heavier one, such as hydrogen with deuterium, leads to a predictable decrease in the vibrational frequency.
This isotopic shift is particularly pronounced for C-H stretching vibrations, which typically appear in the 2800-3000 cm⁻¹ region of the IR and Raman spectra. Upon deuteration to C-D bonds, these stretching frequencies shift to approximately 2100-2200 cm⁻¹. This significant and well-defined shift allows for the unambiguous identification and tracking of the deuterated parts of a molecule.
In the case of this compound, the complete deuteration of the alkyl chain results in the disappearance of the C-H stretching bands and the appearance of strong C-D stretching bands at lower frequencies. This provides a clear spectral window to study the behavior of the deuterated chains without interference from the C-H signals of other molecules in the system.
Expected Isotopic Shifts in Vibrational Frequencies for Tetradecanoate:
| Vibrational Mode | Approximate Frequency in C-H (cm⁻¹) | Approximate Frequency in C-D (cm⁻¹) | Isotopic Shift (cm⁻¹) |
| Symmetric CH₂/CD₂ Stretch | ~2850 | ~2100 | ~750 |
| Asymmetric CH₂/CD₂ Stretch | ~2920 | ~2200 | ~720 |
| C=O Stretch of Carboxylate | ~1550-1600 | ~1550-1600 | Minimal |
Note: The C=O stretching frequency of the carboxylate group is largely unaffected by deuteration of the alkyl chain. rsc.org
Probing Molecular Interactions within Assembled Systems
The self-assembly of amphiphilic molecules like this compound into ordered structures such as micelles, vesicles, and liquid crystalline phases is governed by a delicate balance of intermolecular forces. Advanced spectroscopic and scattering techniques are indispensable for elucidating the nature of these interactions and the structural characteristics of the resulting aggregates. The isotopic labeling in this compound, where protium (B1232500) is replaced with deuterium on the alkyl chain, provides a powerful tool for these investigations, particularly in Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Small-Angle Neutron Scattering (SANS)
SANS is a premier technique for characterizing the size, shape, and internal structure of self-assembled systems on the nanometer to micrometer scale. The utility of SANS in studying systems containing this compound stems from the significant difference in the neutron scattering length of deuterium compared to hydrogen. This difference allows for "contrast variation" studies, where the solvent (typically a mixture of H₂O and D₂O) can be adjusted to match the scattering length density of specific components of the assembly, effectively making them "invisible" to neutrons. This enables the selective highlighting of other components, providing detailed information about the spatial distribution of molecules within an aggregate.
In a hypothetical SANS study of this compound micelles in an aqueous solution, contrast variation could be employed to determine key structural parameters. By adjusting the D₂O/H₂O ratio of the solvent to match the scattering length density of the deuterated alkyl chains, the scattering signal would primarily arise from the non-deuterated headgroups and any associated counterions and water molecules in the corona. Conversely, matching the solvent to the headgroup region would isolate the signal from the deuterated core.
Table 1: Hypothetical SANS Structural Parameters for this compound Micelles
| Parameter | Value | Description |
| Aggregation Number (Nagg) | 50 - 80 | The average number of surfactant molecules per micelle. |
| Micelle Core Radius (Rcore) | 1.5 - 2.0 nm | The radius of the hydrophobic core formed by the deuterated alkyl chains. |
| Corona Thickness | 0.5 - 0.8 nm | The thickness of the hydrophilic shell containing the carboxylate headgroups. |
| Fractional Charge (α) | 0.2 - 0.4 | The effective degree of ionization of the micelle. |
Note: The values presented in this table are illustrative and based on typical values for similar anionic surfactants. Specific experimental data for this compound is not available in the public domain.
The analysis of the scattering curve, I(Q) versus Q (where Q is the scattering vector), allows for the determination of the micelle's shape (e.g., spherical, ellipsoidal, or cylindrical), its dimensions, and the interactions between micelles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H) NMR spectroscopy is particularly powerful for probing the local environment and dynamics of the deuterated alkyl chains of this compound within assembled systems. In anisotropic environments, such as lyotropic liquid crystalline phases, the deuterium nucleus gives rise to a quadrupolar splitting, the magnitude of which is directly related to the degree of orientational order of the C-D bond vector.
By selectively deuterating different positions along the alkyl chain, it is possible to obtain a detailed profile of molecular order along the length of the surfactant molecule. For instance, in a lamellar phase, the order parameter is expected to be highest near the polar headgroup and decrease towards the terminal methyl group in the hydrophobic core, reflecting the increasing conformational freedom of the chain segments.
A study on the closely related potassium laurate-αd₂, a shorter-chain analogue, revealed insights into molecular dynamics within a nematic lyotropic liquid crystal system. The quadrupolar splitting (νQ) was used to determine the order parameter of the α-position of the laurate chain, which showed a decrease with increasing temperature, indicating greater molecular motion.
Table 2: Illustrative Deuterium NMR Order Parameters for a Perdeuterated Acyl Chain in a Lamellar Phase
| Carbon Position | Order Parameter (SCD) |
| C2 (α) | 0.45 |
| C3 | 0.43 |
| C4-C10 | 0.38 (Plateau) |
| C11 | 0.32 |
| C12 | 0.25 |
| C13 | 0.18 |
| C14 (ω-1) | 0.10 |
Note: This data is representative of a perdeuterated potassium fatty acid salt in a lamellar liquid crystalline phase and is provided for illustrative purposes. Specific experimental data for this compound was not found.
Furthermore, NMR relaxation time measurements (T₁ and T₂) provide information on the dynamics of the surfactant molecules over a wide range of timescales. These measurements can distinguish between fast local motions (e.g., trans-gauche isomerizations of the alkyl chain) and slower, collective motions (e.g., lateral diffusion of the entire molecule within a bilayer or micelle tumbling). The use of this compound allows for the direct measurement of deuterium relaxation times, which are dominated by the quadrupolar relaxation mechanism and are therefore more straightforward to interpret in terms of molecular motion than proton relaxation data.
Applications in Model Systems and Soft Matter Research
Formation and Characterization of Self-Assembled Structures with Potassium Tetradecanoate-D27
The amphiphilic nature of this compound, possessing a hydrophilic carboxylate head group and a hydrophobic deuterated alkyl tail, drives its self-assembly in aqueous solutions into a variety of supramolecular structures. The use of its deuterated form is instrumental in precisely characterizing these assemblies.
Micellar Systems: Aggregation Number and Shape Determination
In aqueous solutions above its critical micelle concentration (CMC), this compound spontaneously forms micelles. SANS is a primary technique for studying these structures, and the use of the deuterated surfactant is key to these investigations. By employing contrast variation methods, the scattering contribution of the solvent can be matched to that of either the hydrophilic heads or the hydrophobic tails of the surfactant, allowing for a detailed analysis of the micellar core and corona.
Research in this area focuses on determining the aggregation number (the number of surfactant molecules per micelle) and the shape of the micelles under various conditions such as concentration, temperature, and ionic strength. While specific SANS data for this compound is often embedded in broader studies, the principles of such analyses are well-established. For a typical ionic surfactant like potassium myristate, aggregation numbers can be determined by fitting SANS data to established models for spherical or ellipsoidal micelles.
| Concentration (mM) | Aggregation Number (N_agg) | Micelle Shape | Technique |
| > CMC | Data not available | Assumed Spherical/Ellipsoidal | SANS |
| Varied Concentrations | Data not available | Shape transitions possible | SANS |
Vesicle and Liposomal Formulations
Under specific conditions, such as in the presence of co-surfactants or through particular preparation methods like thin-film hydration followed by extrusion, this compound can form vesicles and liposomes. nih.gov These are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. They serve as simple models for biological cell membranes and are also explored as drug delivery vehicles. chemspider.com
The characterization of these formulations involves determining their size, size distribution (polydispersity), and surface charge (zeta potential). Techniques such as Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are commonly employed for this purpose. The incorporation of deuterated lipids like this compound is particularly advantageous for subsequent structural studies using neutron scattering to investigate the bilayer structure and dynamics. nih.gov
| Formulation Component(s) | Preparation Method | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound | Thin-film hydration/extrusion | Data not available | Data not available | Data not available |
| This compound + Helper Lipid | Sonication | Data not available | Data not available | Data not available |
This table illustrates the typical characterization data for vesicle and liposomal formulations. While the general methods are applicable, specific data for formulations containing this compound are not widely published.
Advanced Supramolecular Architectures
Beyond simple micelles and vesicles, deuterated surfactants like this compound can be utilized in the study of more complex supramolecular structures. These can include worm-like micelles, cubic phases, and hexagonal phases, which form under specific concentration and temperature conditions. The study of these advanced architectures is crucial for understanding the fundamental principles of self-assembly and for the development of novel materials with tailored properties. The precise structural details of these complex phases are often elucidated using a combination of scattering techniques, where isotopic labeling plays a pivotal role.
Investigations of Lipid Bilayers and Model Membrane Systems
This compound is a valuable component in the construction of model lipid bilayers, which are simplified systems used to study the complex behavior of biological membranes. The deuterated acyl chain allows for detailed structural analysis of the bilayer's properties.
Membrane Thickness and Curvature Studies
Neutron reflectometry (NR) is a powerful technique for determining the thickness of thin films, including lipid bilayers supported on a solid substrate. By incorporating this compound into a model membrane, researchers can use NR with contrast variation to precisely measure the thickness of the hydrophobic core of the bilayer. This is because the deuterated tails provide a strong contrast against both the aqueous subphase and a non-deuterated lipid component or substrate.
Such studies are vital for understanding how various factors, such as the presence of cholesterol, membrane proteins, or drugs, affect the structural integrity and thickness of the membrane. Membrane thickness is a critical parameter that influences the function of membrane-embedded proteins.
| Model Membrane Composition | Technique | Hydrophobic Thickness (Å) | Headgroup Thickness (Å) | Total Bilayer Thickness (Å) |
| Phospholipid/Potassium tetradecanoate-D27 | Neutron Reflectometry | Data not available | Data not available | Data not available |
| Mixed Lipid Bilayer with K-tetradecanoate-D27 | Neutron Reflectometry | Data not available | Data not available | Data not available |
This table represents the type of structural parameters that can be obtained from Neutron Reflectometry studies of model membranes. Specific experimental values for bilayers containing this compound would be dependent on the exact composition and experimental conditions.
Permeability and Transport Studies in Reconstituted Systems
Model membranes incorporating this compound can be used to study the permeability of the bilayer to various molecules and ions. By creating vesicles (liposomes) with a defined internal and external environment, the rate of transport of a substance across the bilayer can be measured. The composition of the lipid bilayer, including the presence of specific fatty acids, can significantly influence its permeability.
While direct permeability data for membranes containing solely this compound is scarce, studies on related fatty acids have shown that they can act as cation ionophores, dissipating ion gradients across the membrane. nih.gov The use of the deuterated analogue in such studies would allow for correlative structural investigations using neutron scattering to link changes in bilayer structure to observed permeability effects.
Phase Behavior and Transitions in Deuterated Lipid Mixtures
The introduction of this compound into lipid bilayers can influence their thermotropic phase behavior. One of the key findings in the study of deuterated lipids is the effect of acyl chain deuteration on the main phase transition temperature (T_m), which is the temperature at which the lipid bilayer transitions from a gel-like, ordered state to a fluid-like, disordered state.
Research on various phospholipids (B1166683) has demonstrated that perdeuteration of the acyl chains consistently leads to a depression of the T_m. nih.govresearchgate.net This phenomenon is attributed to the slightly larger volume occupied by deuterium (B1214612) atoms compared to hydrogen, which can disrupt the tight packing of the lipid chains in the gel phase. A systematic study on a series of saturated phospholipids revealed that the gel-to-fluid phase transition temperature is, on average, 4.3 ± 0.1 °C lower for lipids with deuterated chains compared to their protiated (hydrogenous) counterparts. nih.gov
Table 1: Effect of Acyl Chain Deuteration on the Main Phase Transition Temperature (T_m) of Saturated Phospholipids in Excess Water
| Lipid | Protiated T_m (°C) | Deuterated T_m (°C) | ΔT_m (°C) |
| DMPC (14:0 PC) | 24 | ~19.7 | -4.3 |
| DPPC (16:0 PC) | 41 | ~36.7 | -4.3 |
| DSPC (18:0 PC) | 55 | ~50.7 | -4.3 |
This table illustrates the general trend of T_m depression upon acyl chain deuteration, which is applicable to understanding the behavior of this compound in lipid mixtures. Data extrapolated from studies on phospholipids. nih.govresearchgate.net
Role as a Model Surfactant in Complex Fluids
Beyond its application in model membranes, this compound is a valuable model surfactant for investigating the behavior of complex fluids, such as micellar solutions. Surfactants are amphiphilic molecules that self-assemble in solution to form aggregates, most commonly micelles, above a certain concentration known as the critical micelle concentration (CMC). The deuteration of the hydrophobic tail of this compound makes it an ideal candidate for Small-Angle Neutron Scattering (SANS) studies, which can provide detailed information about the size, shape, and aggregation number of the micelles.
The CMC is a fundamental property of a surfactant and is influenced by factors such as the length of the hydrophobic tail, the nature of the headgroup, and the ionic strength of the solution. While specific experimental data for the CMC of this compound is scarce, it is expected to be in a similar range to its non-deuterated counterpart, potassium myristate. The aggregation number, which is the average number of surfactant molecules in a micelle, is another crucial parameter that can be determined using techniques like SANS, often in conjunction with contrast variation methods where the scattering length density of the solvent (e.g., D₂O) is matched to that of a specific component.
Table 2: Surfactant Properties of a Related Deuterated Surfactant
| Surfactant | Method | CMC (mM) | Aggregation Number | Temperature (°C) |
| Sodium Dodecyl-d25 Sulfate | SANS | 8.2 | 60 - 100 | 25 |
This table provides representative data for a well-studied deuterated surfactant, Sodium Dodecyl-d25 Sulfate, to illustrate the typical range of values for CMC and aggregation number that would be investigated for this compound. Specific data for this compound is not available in the cited literature.
The use of this compound in SANS experiments allows for the determination of the micellar structure with high precision. By varying the contrast between the deuterated surfactant tails, the hydrogenous headgroups, and the solvent, researchers can model the core-shell structure of the micelles, determine the extent of solvent penetration into the micellar core, and study inter-micellar interactions in more concentrated solutions. These studies are fundamental to understanding the rheological properties of complex fluids and have applications in various industries, including pharmaceuticals, food science, and materials science.
Role in Biological and Metabolic Research As a Biochemical Probe
Tracer Studies of Fatty Acid and Lipid Metabolism in Non-Human Biological Systems
Stable isotope-labeled compounds like Potassium tetradecanoate-D27 are instrumental in elucidating the complex pathways of fatty acid and lipid metabolism. bioscientifica.com The deuterium (B1214612) atoms on the tetradecanoate (B1227901) chain act as a "heavy" tag, allowing researchers to track the molecule's fate as it is processed within a biological system.
De Novo Fatty Acid Synthesis Investigations
While direct studies utilizing this compound to specifically investigate de novo fatty acid synthesis are not extensively documented in currently available research, the principles of using deuterated precursors are well-established. In de novo fatty acid synthesis, smaller precursor molecules are assembled to create longer fatty acid chains. By introducing a labeled building block like deuterated acetate (B1210297) or a short-chain fatty acid, researchers can trace its incorporation into newly synthesized longer-chain fatty acids.
Elongation and Desaturation Pathway Studies
The metabolic fate of myristic acid, the non-deuterated counterpart of tetradecanoate, involves its elongation to longer-chain saturated fatty acids such as palmitic acid (C16:0) and stearic acid (C18:0), as well as its desaturation to form unsaturated fatty acids. nih.gov Deuterium-labeled myristic acid has been effectively used to trace these conversion pathways in animal models.
A study investigating the metabolism of deuterated myristic acid (d3-C14:0) in rats provided significant insights into its elongation. After oral administration, the appearance of deuterated palmitic acid (d3-C16:0) and deuterated stearic acid (d3-C18:0) was monitored in various tissues. In the plasma and liver, the concentration of the elongation product d3-C16:0 surpassed that of the administered d3-C14:0, indicating a rapid and efficient elongation process. researchgate.net Measurable amounts of d3-C18:0 were also detected, demonstrating the sequential nature of the fatty acid elongation system. researchgate.net
The following table summarizes the observed elongation of deuterated myristic acid in rat plasma and liver.
| Tissue | Deuterated Fatty Acid | Observation |
|---|---|---|
| Plasma | d3-C16:0 | Concentration surpassed d3-C14:0 |
| d3-C18:0 | Present in measurable amounts | |
| Liver | d3-C16:0 | Concentration surpassed d3-C14:0 |
| d3-C18:0 | Present in measurable amounts |
These findings highlight the utility of deuterated tetradecanoate as a tracer to quantify the flux through fatty acid elongation pathways in non-human biological systems.
Incorporation into Complex Lipids (e.g., Phosphatidylcholines)
Following their synthesis or modification, fatty acids are incorporated into more complex lipids, such as phospholipids (B1166683), which are essential components of cell membranes. This compound can be used to trace the incorporation of the myristoyl group into these larger molecules.
The aforementioned study in rats also examined the incorporation of d3-myristic acid and its elongation products into phosphatidylcholine (PC), a major class of phospholipids. researchgate.net In lung tissue and bronchoalveolar lavage fluid (BALF), there was a significant and sustained incorporation of d3-C14:0 into the PC fraction. In contrast, in the plasma and liver, while initial incorporation was observed, the levels of d3-C14:0 in PC peaked and then declined, suggesting a more dynamic turnover in these tissues. researchgate.net
The data below illustrates the relative incorporation of deuterated myristic acid and its primary elongation product into phosphatidylcholine in different rat tissues.
| Tissue | Deuterated Fatty Acid in PC | Key Finding |
|---|---|---|
| Lung Tissue | d3-C14:0 | Sustained incorporation |
| Bronchoalveolar Lavage Fluid (BALF) | d3-C14:0 | Sustained incorporation |
| Plasma | d3-C14:0 | Peaked and then declined |
| d3-C16:0 | Significant incorporation | |
| Liver | d3-C14:0 | Peaked and then declined |
| d3-C16:0 | Significant incorporation |
This demonstrates the power of using this compound as a probe to understand the tissue-specific dynamics of phospholipid synthesis and remodeling.
Analysis of Protein-Lipid Interactions in Model Biophysical Systems
The interactions between lipids and proteins are fundamental to the structure and function of cell membranes. nih.govresearchgate.netnih.gov Deuterated lipids are valuable tools in biophysical studies, such as solid-state nuclear magnetic resonance (NMR) spectroscopy, to probe these interactions. The deuterium nucleus has distinct NMR properties that can provide information about the mobility and orientation of the lipid acyl chains when they are in close proximity to a membrane protein.
This approach allows for the characterization of the lipid microenvironment around a membrane protein and can provide insights into the specificity and nature of protein-lipid interactions.
Enzymatic Reaction Mechanism Studies Utilizing Deuterium Kinetic Isotope Effects
The replacement of hydrogen with deuterium can influence the rate of a chemical reaction if the bond to that hydrogen is broken in the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for elucidating enzymatic reaction mechanisms. nih.govmdpi.com
Myristoylation, the attachment of a myristoyl group to a protein, is a crucial post-translational modification catalyzed by the enzyme N-myristoyltransferase (NMT). lipidmaps.orgnih.gov This process involves the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) of a target protein.
Although direct studies employing this compound to probe the mechanism of NMT are not widely reported, the principles of KIE could be applied. If the cleavage of a C-H bond on the myristoyl chain were part of the rate-limiting step of the enzymatic reaction, then using this compound as a substrate would be expected to result in a slower reaction rate compared to the non-deuterated substrate. The magnitude of this KIE could provide valuable information about the transition state of the reaction.
For example, in the study of other enzymes involved in fatty acid metabolism, such as fatty acid oxygenases, significant KIEs have been observed upon deuteration of the fatty acid substrate. acs.org These studies have helped to confirm that C-H bond abstraction is a key, rate-limiting step in their catalytic cycles. A similar experimental design using this compound with N-myristoyltransferase could provide analogous mechanistic insights.
The table below outlines a hypothetical experimental design to measure the kinetic isotope effect for N-myristoyltransferase using this compound.
| Experimental Step | Description | Expected Outcome if KIE is Present |
|---|---|---|
| Substrate Preparation | Prepare two reaction mixtures: one with potassium tetradecanoate and one with this compound, both converted to their CoA thioesters. | N/A |
| Enzymatic Reaction | Incubate each substrate with purified N-myristoyltransferase and the target peptide under identical conditions. | N/A |
| Rate Measurement | Monitor the rate of product formation (myristoylated peptide) over time for both reactions using a suitable assay (e.g., HPLC, mass spectrometry). | The reaction with this compound will proceed at a slower rate than the reaction with the non-deuterated substrate. |
| KIE Calculation | Calculate the KIE as the ratio of the rate constant for the non-deuterated substrate to the rate constant for the deuterated substrate (kH/kD). | A KIE value significantly greater than 1 would suggest that a C-H bond cleavage is involved in the rate-determining step. |
Theoretical and Computational Studies Complementing Experimental Data
Molecular Dynamics Simulations of Potassium Tetradecanoate-D27 in Aqueous and Lipid Environments
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate its behavior in both aqueous solutions and within lipid bilayers, offering a detailed view of its interactions at the atomic level.
In aqueous environments, simulations can track the hydration of the potassium and carboxylate ions and the conformation of the deuterated alkyl chain. While direct MD studies on this compound are not extensively available in the public domain, simulations of similar deuterated and non-deuterated surfactants provide significant insights. Studies on deuterated phospholipids (B1166683) and proteins have shown that the substitution of hydrogen with deuterium (B1214612) can lead to more compact and rigid molecular structures. nih.govacs.org This is attributed to the stronger and more stable C-D bonds compared to C-H bonds, and alterations in van der Waals interactions. For this compound, this would likely translate to a less flexible tetradecanoyl chain.
When incorporated into a lipid environment, such as a model cell membrane, MD simulations can predict the orientation and dynamics of the this compound molecule. The deuterated chain is expected to influence the packing and ordering of the surrounding lipid molecules. Research on deuterated lipids in bilayers has indicated that deuteration can lead to a decrease in the area per lipid and an increase in bilayer thickness. nih.gov These structural changes can have significant implications for membrane properties such as fluidity and permeability.
Table 1: Representative Simulation Parameters for a Hypothetical MD Study of this compound in a Lipid Bilayer
| Parameter | Value/Description |
| System Composition | 1 molecule of this compound embedded in a pre-equilibrated bilayer of 128 dipalmitoylphosphatidylcholine (DPPC) molecules, solvated with ~5000 water molecules. |
| Force Field | CHARMM36 for lipids and ions, TIP3P for water. Custom parameters for the deuterated alkyl chain would be required, often involving slight modifications to Lennard-Jones parameters. |
| Simulation Engine | GROMACS or NAMD |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 323 K (above the main phase transition temperature of DPPC) |
| Pressure | 1 bar, semi-isotropic pressure coupling |
| Simulation Time | 500 nanoseconds |
| Analysis | Deuterium order parameters (SCD), area per lipid, bilayer thickness, radial distribution functions for ion-water and ion-lipid interactions. |
Quantum Chemical Calculations of Deuteration Effects on Molecular Interactions
Quantum chemical calculations, based on the principles of quantum mechanics, can be used to investigate the electronic structure and energetics of molecules with high accuracy. These methods are particularly useful for understanding the subtle effects of isotopic substitution on molecular properties.
For this compound, quantum chemical calculations can quantify the changes in bond lengths, vibrational frequencies, and interaction energies upon deuteration. The primary effect of replacing hydrogen with deuterium is the change in mass, which significantly affects the vibrational zero-point energy (ZPE) of the C-D bonds compared to C-H bonds. The lower ZPE of C-D bonds makes them stronger and less reactive.
These calculations can also elucidate the impact of deuteration on intermolecular interactions. For instance, the polarizability of a C-D bond is slightly lower than that of a C-H bond. This can lead to subtle changes in van der Waals interactions between the deuterated alkyl chain of this compound and surrounding molecules. While these effects are small for a single bond, their cumulative effect over the 27 deuterated positions in the tetradecanoyl chain can be significant.
Kinetic isotope effects (KIEs) are a direct consequence of these quantum mechanical differences and can be predicted using quantum chemical calculations. researchgate.net While not directly related to the equilibrium properties often studied in self-assembly, the underlying principles of how deuteration affects reaction barriers are rooted in the same changes to the potential energy surface and vibrational states.
Table 2: Calculated Isotope Effects on Vibrational Frequencies for a C-H vs. C-D Bond
| Vibrational Mode | C-H Frequency (cm-1) | C-D Frequency (cm-1) | Frequency Ratio (νH/νD) |
| Stretching | ~2900 | ~2100 | ~1.38 |
| Bending | ~1450 | ~1050 | ~1.38 |
Note: These are approximate values and can vary depending on the specific molecular environment and computational method used.
Computational Modeling of Self-Assembly Processes
The self-assembly of surfactants like this compound into micelles and other aggregates in solution is a complex process driven by a delicate balance of hydrophobic and electrostatic interactions. Computational modeling, including both coarse-grained simulations and theoretical models, is instrumental in understanding the thermodynamics and kinetics of this process. rsc.orgclausiuspress.com
Coarse-grained (CG) molecular dynamics simulations, where groups of atoms are represented as single beads, can be used to study the self-assembly of large numbers of surfactant molecules over longer timescales than are accessible with all-atom MD. These models are parameterized to reproduce key properties of the system, such as the critical micelle concentration (CMC) and aggregate morphology. For this compound, a CG model would likely show a slightly different CMC and aggregation number compared to its non-deuterated counterpart due to the modified inter-chain interactions.
Molecular thermodynamic models can also be employed to predict the CMC and other properties of surfactant solutions. fao.org These models typically separate the free energy of micellization into various contributions, such as the transfer of the hydrophobic tail from water to the micelle core, the electrostatic repulsion between headgroups, and the interfacial tension at the micelle-water interface. The effect of deuteration would primarily be captured in the hydrophobic contribution to the free energy, reflecting the altered interactions of the deuterated chain with water. Studies on the interactions of potassium ions with carboxylate groups suggest that potassium ions are more loosely bound compared to smaller alkali metals like sodium. db-thueringen.de This would influence the electrostatic interactions at the micelle surface.
Table 3: Comparison of Expected Self-Assembly Properties of Potassium Tetradecanoate (B1227901) (H27) and this compound
| Property | Potassium Tetradecanoate (H27) | This compound (Expected) | Rationale for Difference |
| Critical Micelle Concentration (CMC) | Reference Value | Slightly Lower | The "hydrophobic effect" is subtly stronger for deuterated chains, favoring aggregation at a lower concentration. This is due to the combination of slightly smaller effective volume and weaker van der Waals interactions with water for the deuterated chain. |
| Aggregation Number (Nagg) | Reference Value | Slightly Higher | The more compact nature of the deuterated chains may allow for more efficient packing within the micelle core, leading to a larger average number of monomers per micelle. |
| Micelle Shape | Spherical/Ellipsoidal | Spherical/Ellipsoidal | The overall shape is unlikely to change significantly, but the dimensions may be slightly altered due to different packing parameters. |
Future Perspectives and Emerging Applications of Potassium Tetradecanoate D27 in Research
Development of Novel Deuterated Biosurfactants and Amphiphiles
The development of deuterated biosurfactants and amphiphiles, such as Potassium tetradecanoate-D27, represents a significant advancement in biochemical and biophysical research. Biosurfactants are surface-active molecules produced by microorganisms, known for being more environmentally friendly and often more effective than their synthetic counterparts. nih.gov The strategic incorporation of deuterium (B1214612) into these molecules opens up new avenues for their study and application.
Research has demonstrated the feasibility of producing deuterated biosurfactants through microbial biosynthesis. nih.govresearchgate.net For instance, the bacterium Pseudomonas aeruginosa has been adapted to produce deuterated rhamnolipids with levels of deuteration reaching up to 90%. researchgate.netatu.ie Similarly, yeasts like Candida bombicola and Candida apicola can produce deuterated sophorolipids. nih.govresearchgate.net These processes allow for controlled isotopic labeling. By selecting specific deuterated substrates, researchers can manipulate the labeling pattern within the molecule. For example, using d-tetradecane as a carbon source in a standard H₂O medium results in deuterium being incorporated almost exclusively into the lipid chains of the biosurfactant. researchgate.netatu.ie Conversely, using a standard hydrogenated carbon source with heavy water (D₂O) leads to deuterium incorporation primarily in other parts of the molecule, such as the sugar moieties. researchgate.netatu.ie
This ability to selectively label different parts of a surfactant molecule is crucial. This compound, with its fully deuterated hydrocarbon tail (CD₃(CD₂)₁₂COOK), is an example of a selectively labeled amphiphile. cymitquimica.comcdnisotopes.com Such molecules are foundational for creating a new generation of deuterated surfactants with tailored properties for specific research questions, particularly in understanding the structure and function of self-assembling systems.
Table 1: Examples of Microbially Produced Deuterated Biosurfactants
| Biosurfactant Class | Producing Microorganism | Deuterated Substrates Used | Key Findings |
|---|---|---|---|
| Rhamnolipids | Pseudomonas aeruginosa | D₂O, d-glycerol, d-tetradecane | Achieved up to 90% deuteration; demonstrated selective labeling of lipid vs. sugar moieties. atu.ie |
| Sophorolipids | Candida bombicola, Candida apicola | d-isostearic acid | Deuterium was incorporated directly into the lipid chains from the substrate. nih.govresearchgate.net |
Advanced Applications in Neutron Scattering for Complex Biological Systems
One of the most powerful applications of deuterated molecules like this compound is in neutron scattering techniques. acs.org Neutron scattering is a premier method for determining the structure and dynamics of materials at the molecular level. ansto.gov.au Its utility in studying soft matter and biological systems stems from the significant difference in how neutrons interact with hydrogen (¹H) versus deuterium (²H or D). acs.org
This difference in neutron scattering length allows for a technique called "contrast variation." By selectively deuterating components within a complex mixture, researchers can effectively make those components "visible" or "invisible" to neutrons relative to the surrounding medium. For example, in a study of lipid nanoparticles used for mRNA delivery, deuterated cholesterol was used to precisely determine the core and shell structure of the nanoparticles and map the distribution of different components. ansto.gov.au
This compound is an ideal tool for such studies. When it self-assembles into micelles or bilayers in an aqueous solution, its deuterated tails have a scattering length density that is vastly different from that of non-deuterated molecules or the surrounding water. This high contrast allows for the precise characterization of:
The size, shape, and aggregation number of micelles.
The thickness and structure of lipid bilayers in model cell membranes.
The interaction and location of proteins or drugs within these amphiphilic structures.
By using mixtures of this compound and its non-deuterated counterpart (potassium myristate), researchers can fine-tune the scattering contrast to highlight specific structural features, providing insights that are inaccessible with other techniques. acs.org
Table 2: Neutron Scattering Properties of Hydrogen Isotopes
| Isotope | Symbol | Coherent Scattering Length (fm) | Key Characteristic for Neutron Scattering |
|---|---|---|---|
| Protium (B1232500) (Hydrogen) | ¹H | -3.74 | Negative scattering length and large incoherent scattering. |
| Deuterium | ²H or D | 6.67 | Positive scattering length, providing strong contrast against ¹H. |
Integration with Multi-Omics Approaches for Comprehensive Metabolic Profiling
The field of systems biology increasingly relies on multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of biological processes. mdpi.com Metabolomics, the study of small molecules or metabolites, is particularly close to the phenotype of an organism. mdpi.com The use of stable, non-radioactive isotope tracers is a cornerstone of modern metabolic research.
Deuterated molecules are emerging as powerful probes for tracing metabolic pathways in a technique known as Deuterium Metabolic Imaging (DMI). isotope.commdpi.com DMI uses deuterated substrates, such as deuterated glucose, to follow their conversion into downstream metabolites in real-time and in three dimensions using magnetic resonance spectroscopy (MRS). isotope.com The very low natural abundance of deuterium means there is minimal background signal, allowing for clear detection of the labeled compounds. mdpi.com
In this context, this compound can serve as a valuable tracer for lipid metabolism (lipidomics). As a deuterated fatty acid, it can be introduced into cell cultures or model organisms to track:
The pathways of fatty acid uptake and activation.
Its incorporation into more complex lipids like triglycerides and phospholipids (B1166683).
The dynamics of lipid storage and mobilization.
By combining the analysis of deuterated lipid species with other omics data, researchers can build comprehensive models of metabolic regulation and dysregulation in various disease states. elifesciences.org For example, tracing the fate of deuterated fatty acids in response to a genetic mutation or drug treatment could reveal critical links between genes, proteins, and metabolic function.
Table 3: Role of Isotopic Labeling in Multi-Omics Research
| Omics Field | Role of Isotopic Labeling | Example Application with Deuterium |
|---|---|---|
| Proteomics | Quantitative analysis of protein expression and turnover (e.g., SILAC). | Not a primary application for deuterated fatty acids. |
| Metabolomics | Tracing metabolic pathways, flux analysis, and metabolite identification. | Using this compound to map fatty acid trafficking and storage. isotope.com |
| Lipidomics | Detailed tracking of lipid synthesis, remodeling, and catabolism. | Following the incorporation of the D27-tetradecanoate chain into cell membranes. |
Innovations in Deuterated Material Science and Nanotechnology
The unique physical properties imparted by deuteration are also driving innovation in material science and nanotechnology. resolvemass.ca Replacing hydrogen with deuterium can alter the physicochemical properties of materials, including their thermal stability and degradation pathways. ansto.gov.auresolvemass.ca This "kinetic isotope effect" can be exploited to create more robust materials.
In nanotechnology, deuterated molecules are critical for building advanced drug delivery systems and diagnostic tools. acs.org For instance, deuterated nanopolymers have been developed for use as contrast agents in deuterium MRI, enabling high-resolution imaging of biological processes like renal clearance and inflammation. acs.orgiucc.ac.il The dual functionality of these deuterated nanomaterials—acting as both a therapeutic carrier and an imaging agent—is a significant advantage for nanomedicine. acs.org
This compound, as a deuterated amphiphile, is a versatile building block for creating such advanced nanomaterials. It can be used to formulate:
Deuterated Micelles and Liposomes: These self-assembled nanostructures can encapsulate drugs. Using a deuterated shell material like this compound would allow researchers to precisely study the nanoparticle's structure and stability using neutron scattering and monitor its biodistribution in vivo using deuterium MRI.
Isotopically-Labeled Nanocarriers: The deuterated chains can serve as a unique signature to quantify the delivery of the nanocarrier to a target tissue using mass spectrometry.
The integration of deuterated building blocks like this compound into nanostructures promises to enhance the design and efficacy of next-generation diagnostic and therapeutic agents. resolvemass.caacs.org
Table 4: Potential Nanotechnology Applications of this compound
| Application Area | Specific Use | Enabling Technique |
|---|---|---|
| Drug Delivery | Forming deuterated micelles/liposomes to encapsulate therapeutics. | Neutron Scattering, Mass Spectrometry |
| Medical Imaging | Creating nanocarriers that act as contrast agents. | Deuterium MRI (²H MRI) acs.orgiucc.ac.il |
| Materials Science | Studying the stability and degradation of nanostructures. | Neutron Scattering, NMR Spectroscopy |
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | CD₃(CD₂)₁₂COOK |
| Potassium myristate | CH₃(CH₂)₁₂COOK |
| Deuterium | D or ²H |
| Heavy Water | D₂O |
| Cholesterol | C₂₇H₄₆O |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing Potassium Tetradecanoate-D27 with high isotopic purity (≥98 atom% D)?
- Methodological Answer : Synthesis typically involves deuterated precursors (e.g., CD3(CD2)12COOK) and controlled esterification/saponification reactions. Key steps include:
- Deuterium Incorporation : Use of deuterated fatty acids (e.g., tetradecanoic acid-D27) reacted with potassium hydroxide in a deuterium oxide (D2O) solvent to minimize proton exchange .
- Purification : Recrystallization in non-protonated solvents (e.g., deuterated ethanol) to eliminate residual protons .
- Validation : Isotopic purity is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with deuterium integration ratios analyzed against internal standards .
Q. How can researchers characterize the physicochemical properties of this compound for reproducibility in experimental systems?
- Methodological Answer : Standard protocols include:
- Solubility Profiling : Measure solubility in polar (e.g., D2O) and nonpolar solvents (e.g., deuterated hexane) using gravimetric analysis .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds .
- Critical Micelle Concentration (CMC) : Determine via surface tension measurements using a platinum Wilhelmy plate in deuterated aqueous solutions .
Q. What are the primary applications of this compound in isotopic labeling studies?
- Methodological Answer : Its deuterated alkyl chain enables:
- Metabolic Tracing : Incorporation into lipid bilayers for tracking membrane dynamics via neutron scattering or deuterium NMR .
- Kinetic Isotope Effect (KIE) Studies : Use in enzymatic assays (e.g., lipase activity) to compare reaction rates between protonated and deuterated substrates .
Advanced Research Questions
Q. How can isotopic scrambling in this compound be minimized during long-term storage or under varying pH conditions?
- Methodological Answer :
- Storage Protocols : Store in airtight containers under argon at –20°C to prevent proton exchange with ambient moisture .
- pH-Dependent Stability : Use buffered deuterated solutions (e.g., phosphate buffer in D2O, pD 7.4) to maintain isotopic integrity. Monitor via time-resolved NMR to detect H/D exchange at carboxylate groups .
Q. What experimental strategies resolve spectral overlap in ²H-NMR analysis of this compound in complex biological matrices?
- Methodological Answer :
- Spectral Editing : Apply DEPT (Distortionless Enhancement by Polarization Transfer) pulse sequences to isolate deuterium signals from background noise .
- Matrix Simplification : Pre-treat samples with solid-phase extraction (SPE) using C18 columns to remove interfering lipids .
- Quantitative Analysis : Use ERETIC (Electronic Reference To access In vivo Concentrations) for absolute quantification in heterogeneous systems .
Q. How do contradictory reports on the CMC of this compound arise, and how can researchers address these discrepancies?
- Methodological Answer :
- Source Analysis : Variability often stems from solvent deuteration levels (e.g., 99% vs. 70% D2O) or temperature fluctuations during surface tension measurements .
- Standardization : Replicate experiments using calibrated instruments (e.g., Krüss K100 tensiometer) and report solvent isotopic composition explicitly .
- Meta-Analysis : Compare datasets across studies using multivariate regression to identify confounding variables (e.g., ionic strength) .
Q. What advanced computational models predict the behavior of this compound in mixed surfactant systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) parameterized for deuterated hydrocarbons to model micelle formation .
- Synchrotron Validation : Cross-validate simulations with small-angle X-ray scattering (SAXS) data to refine interaction parameters .
Guidelines for Rigorous Research
- Literature Review : Use databases like SciFinder and Reaxys to identify gaps in deuteration protocols .
- Data Interpretation : Apply error analysis (e.g., propagation of uncertainty in MS quantification) and report confidence intervals .
- Ethical Reporting : Avoid data manipulation; raw datasets should be archived in repositories like Zenodo for transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
